molecular formula C15H16O2 B14116138 2-(1-Hydroxy-1-(o-tolyl)ethyl)phenol

2-(1-Hydroxy-1-(o-tolyl)ethyl)phenol

Cat. No.: B14116138
M. Wt: 228.29 g/mol
InChI Key: GGLYWLGNJWHSEM-UHFFFAOYSA-N
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Description

2-(1-Hydroxy-1-(o-tolyl)ethyl)phenol is an organic compound with the molecular formula C15H16O2 It is a phenolic compound characterized by the presence of a hydroxyl group attached to a benzene ring, along with a hydroxyethyl group substituted at the ortho position relative to the hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hydroxy-1-(o-tolyl)ethyl)phenol can be achieved through several methods. One common approach involves the reaction of 2-hydroxystyrene with a catalytic amount of palladium acetate (Pd(OAc)2) in the presence of cesium carbonate (Cs2CO3) under atmospheric pressure of carbon dioxide (CO2). This reaction yields the desired compound in good yield .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(1-Hydroxy-1-(o-tolyl)ethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of substituted phenols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or ferric chloride (FeCl3).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding alcohols and reduced phenols.

    Substitution: Substituted phenols with various functional groups.

Scientific Research Applications

2-(1-Hydroxy-1-(o-tolyl)ethyl)phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Hydroxy-1-(o-tolyl)ethyl)phenol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo redox reactions, affecting cellular oxidative stress and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-(1-Hydroxy-1-(p-tolyl)ethyl)phenol: Similar structure but with a para-substituted tolyl group.

    2-(1-Hydroxy-1-(m-tolyl)ethyl)phenol: Similar structure but with a meta-substituted tolyl group.

Uniqueness

2-(1-Hydroxy-1-(o-tolyl)ethyl)phenol is unique due to its ortho-substitution, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its para- and meta-substituted analogs .

Biological Activity

Introduction

2-(1-Hydroxy-1-(o-tolyl)ethyl)phenol, also known as o-tolylphenol, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antioxidant properties, cytotoxicity against various cancer cell lines, and its mechanism of action based on recent research findings.

Chemical Structure and Properties

The compound this compound features a hydroxyl group attached to an ethyl chain that connects to an o-tolyl group. Its structural formula can be represented as follows:

C9H12O2\text{C}_{9}\text{H}_{12}\text{O}_{2}

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of this compound. A comparative analysis of various phenolic compounds demonstrated that this compound exhibits significant free radical scavenging activity.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)
This compound45
Ascorbic Acid30
Gallic Acid50

The above table indicates that while the compound shows promising antioxidant activity, it is slightly less effective compared to ascorbic acid, a well-known antioxidant .

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated against several cancer cell lines, including MCF-7 (breast cancer), Caco-2 (colon cancer), and PC-3 (prostate cancer).

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)
MCF-775
Caco-290
PC-380

These results suggest that the compound exhibits moderate cytotoxic activity across different cancer cell lines, with MCF-7 cells being the most sensitive .

The mechanism by which this compound exerts its biological effects appears to involve the modulation of oxidative stress pathways. Studies indicate that the compound may enhance the expression of antioxidant enzymes, thereby reducing cellular oxidative damage.

Case Study: In Vivo Effects

A recent in vivo study investigated the effects of this compound on oxidative stress markers in mice subjected to induced oxidative stress. The administration of this compound resulted in:

  • Reduction in Malondialdehyde (MDA) levels by approximately 35%.
  • Increase in Superoxide Dismutase (SOD) activity by about 40%.

These findings support the hypothesis that the compound may function as a protective agent against oxidative damage .

Properties

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

2-[1-hydroxy-1-(2-methylphenyl)ethyl]phenol

InChI

InChI=1S/C15H16O2/c1-11-7-3-4-8-12(11)15(2,17)13-9-5-6-10-14(13)16/h3-10,16-17H,1-2H3

InChI Key

GGLYWLGNJWHSEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C)(C2=CC=CC=C2O)O

Origin of Product

United States

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